molecular formula C16H11ClN2O3 B1683098 Tesicam CAS No. 21925-88-2

Tesicam

Cat. No.: B1683098
CAS No.: 21925-88-2
M. Wt: 314.72 g/mol
InChI Key: HWCORKBTTGTRDY-UHFFFAOYSA-N
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Description

TESICAM: is a compound patented by Pfizer, Chas. and Co., Inc. It falls under the category of anti-inflammatory agents. In preclinical models, this compound demonstrates potent anti-inflammatory activity against carrageenin-induced edema in rats .

Preparation Methods

Synthetic Routes:: The synthetic routes for TESICAM are not widely documented in the public domain. it is likely that organic synthesis methods involving isoquinoline derivatives are employed.

Reaction Conditions:: Specific reaction conditions for this compound synthesis remain proprietary. Researchers would need to explore literature or patents to uncover detailed synthetic protocols.

Industrial Production:: The industrial production of this compound involves scaling up the synthetic process. Companies like Pfizer would optimize the reaction conditions, purification steps, and yield to ensure efficient large-scale production.

Chemical Reactions Analysis

TESICAM likely undergoes various chemical reactions. Some possibilities include:

    Oxidation: Oxidative processes could lead to the formation of functional groups (e.g., hydroxylation).

    Reduction: Reduction reactions may modify the compound’s structure.

    Substitution: Substituting specific atoms or groups can yield derivatives.

    Condensation: this compound might participate in condensation reactions.

Common Reagents and Conditions:: Without specific data, we can only speculate on reagents and conditions. typical reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and Lewis acids (e.g., AlCl3).

Major Products:: this compound’s major products would depend on the specific reactions performed. These could include hydroxylated, reduced, or substituted derivatives.

Scientific Research Applications

TESICAM’s applications extend across various fields:

    Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.

    Biology: Investigations focus on its interactions with biological molecules (e.g., enzymes, receptors).

    Medicine: this compound’s anti-inflammatory properties make it relevant for drug development.

    Industry: Companies explore its use in materials science or as a starting material for other drugs.

Mechanism of Action

The precise mechanism by which TESICAM exerts its anti-inflammatory effects remains an area of active research. It likely involves interactions with specific cellular targets or signaling pathways. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

TESICAM’s uniqueness lies in its specific structure and anti-inflammatory activity. Unfortunately, no direct analogs are widely known. Researchers may compare it to related isoquinoline derivatives or explore its distinct features.

Properties

IUPAC Name

N-(4-chlorophenyl)-1,3-dioxo-4H-isoquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c17-9-5-7-10(8-6-9)18-15(21)13-11-3-1-2-4-12(11)14(20)19-16(13)22/h1-8,13H,(H,18,21)(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCORKBTTGTRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)NC2=O)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865021
Record name N-(4-Chlorophenyl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21925-88-2
Record name Tesicam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021925882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TESICAM
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Chlorophenyl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21925-88-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TESICAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X48DWE4EM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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